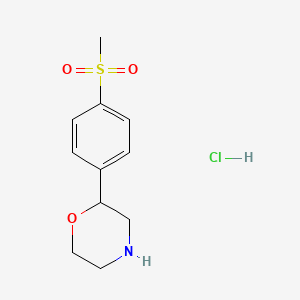

2-(4-Methanesulfonylphenyl)morpholine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methanesulfonylphenyl)morpholine hydrochloride is an organic compound with the molecular formula C11H16ClNO3S and a molecular weight of 277.77 g/mol . This compound is known for its unique chemical structure, which includes a morpholine ring substituted with a methanesulfonylphenyl group. It is commonly used in various scientific research applications due to its distinctive properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfonylphenyl)morpholine hydrochloride typically involves the reaction of 4-methanesulfonylphenylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methanesulfonylphenyl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives .

Applications De Recherche Scientifique

2-(4-Methanesulfonylphenyl)morpholine hydrochloride is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and biopharmaceuticals. Below is a detailed exploration of its applications, supported by relevant case studies and data.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that derivatives of morpholine compounds often exhibit significant pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that morpholine derivatives can possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

- Anticancer Properties : Some morpholine derivatives have been evaluated for their efficacy against cancer cell lines, indicating potential use in cancer therapy.

Drug Delivery Systems

This compound has been explored in the context of drug delivery systems due to its solubility and stability. Its application includes:

- Controlled Release Formulations : The compound can be incorporated into polymer matrices to create controlled release systems for active pharmaceutical ingredients. This approach is beneficial in reducing the frequency of dosing and improving patient compliance.

Cosmetic Applications

The compound's properties make it suitable for cosmetic formulations, particularly in skin care products where it can act as a stabilizer or active ingredient. Research indicates that:

- Skin Penetration Enhancers : Morpholine derivatives can enhance the penetration of other active ingredients through the skin barrier, improving the efficacy of topical formulations.

Table 1: Summary of Applications

| Application Area | Specific Uses | Observations |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, Anticancer | Exhibits significant biological activity |

| Drug Delivery Systems | Controlled release formulations | Improves bioavailability and patient compliance |

| Cosmetic Formulations | Skin care products | Enhances penetration of active ingredients |

Case Study 1: Antimicrobial Activity

A study conducted on various morpholine derivatives, including this compound, demonstrated promising antimicrobial activity against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for developing new antibiotics.

Case Study 2: Controlled Release Formulation

In a preclinical study, this compound was incorporated into a biodegradable polymer matrix for the sustained release of an anticancer drug. The formulation showed a controlled release profile over an extended period, significantly enhancing the therapeutic index of the drug while minimizing side effects.

Mécanisme D'action

The mechanism of action of 2-(4-Methanesulfonylphenyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Methylsulfonylphenyl)morpholine

- 4-Methanesulfonylphenylamine

- Morpholine derivatives

Uniqueness

2-(4-Methanesulfonylphenyl)morpholine hydrochloride is unique due to its specific substitution pattern and the presence of both a morpholine ring and a methanesulfonyl group. This combination imparts distinctive chemical and biological properties, making it valuable for various research applications .

Activité Biologique

2-(4-Methanesulfonylphenyl)morpholine hydrochloride is a synthetic organic compound with the molecular formula C11H16ClNO3S and a molecular weight of 277.77 g/mol. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets, including enzymes and receptors. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and receptors, thereby modulating their functions. The compound has been studied for its role as an enzyme inhibitor, particularly in the context of phosphatidylinositol 4-kinase IIIβ, which is involved in the pathogenesis of several RNA viruses.

Enzyme Inhibition

Research indicates that this compound may act as a selective inhibitor for certain enzymes. For instance, it has been investigated for its potential as a cyclooxygenase-2 (COX-2) inhibitor, a target for anti-inflammatory drugs. In vitro studies have shown promising results regarding its potency in inhibiting COX-2, with some derivatives exhibiting IC50 values in the nanomolar range .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties through various animal models. One study reported that derivatives of this compound showed significant anti-inflammatory activity compared to standard treatments like celecoxib in carrageenan-induced rat paw edema assays . This suggests that this compound may have therapeutic potential in treating inflammatory conditions.

Anticancer Potential

In addition to its anti-inflammatory effects, there is ongoing research into the anticancer properties of this compound. Its mechanism as an enzyme inhibitor may contribute to its ability to disrupt cancer cell proliferation pathways, although further studies are needed to elucidate these effects fully.

Case Studies and Experimental Data

- Cyclooxygenase-2 Inhibition : A study evaluated several derivatives of this compound for their COX-2 inhibitory activity. The most potent derivative demonstrated an IC50 value of 0.0032 μM with a selectivity index greater than 120,000, indicating high specificity for COX-2 over COX-1 .

- Pharmacological Studies : In pharmacological assessments, this compound was tested in various models for both anti-inflammatory and analgesic activities. Results showed that while some derivatives exhibited strong in vitro activity, their in vivo efficacy varied, necessitating further optimization .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

| Compound Name | Target Activity | IC50 Value | Selectivity Index |

|---|---|---|---|

| This compound | COX-2 Inhibition | 0.0032 μM | >120,000 |

| Celecoxib | COX-2 Inhibition | 0.1 μM | N/A |

| Other Derivatives | Various Enzyme Inhibitions | Varies | Varies |

Propriétés

IUPAC Name |

2-(4-methylsulfonylphenyl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S.ClH/c1-16(13,14)10-4-2-9(3-5-10)11-8-12-6-7-15-11;/h2-5,11-12H,6-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRDFCWJHUCSMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2CNCCO2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.